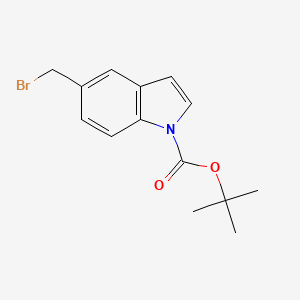

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate

Description

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate (CAS: 442685-53-2) is a brominated indole derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the indole nitrogen and a bromomethyl (-CH2Br) substituent at the 5-position of the indole ring. Its molecular formula is C14H16BrNO2, with a molecular weight of 310.19 g/mol . This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing functionalized indole scaffolds into drug candidates. The bromomethyl group enables further derivatization via nucleophilic substitution or cross-coupling reactions, making it valuable for constructing complex molecules .

Properties

IUPAC Name |

tert-butyl 5-(bromomethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMDECBIBMTDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619224 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442685-53-2 | |

| Record name | tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate typically involves:

- Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

- Selective bromomethylation at the 5-position of the indole ring.

- Purification and characterization of the final compound.

Protection of Indole Nitrogen

tert-Butyl carbamate (Boc) protection is a common strategy to protect the indole nitrogen to prevent unwanted side reactions during subsequent functionalization.

- Starting from 5-substituted indole or 5-aminoindole derivatives, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine).

- Solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or pyridine are used.

- Reaction temperatures range from 0 °C to room temperature.

- The reaction is monitored by TLC and quenched with aqueous ammonium chloride or acid.

- The product is extracted, dried, and purified by flash chromatography.

- A 1H-indol-4-amine hydrochloride derivative was dissolved in pyridine with DMAP, then di-tert-butyl dicarbonate was added, causing rapid gas evolution. The mixture was stirred overnight at room temperature, followed by workup and purification to yield the Boc-protected indole derivative.

Bromomethylation at the 5-Position

The key step to introduce the bromomethyl substituent at the 5-position involves selective bromomethylation.

Bromomethylation via NBS (N-bromosuccinimide):

NBS is used as a brominating agent to introduce bromine atoms selectively. When used with appropriate conditions, it can brominate methyl groups or benzylic positions.Use of (bromomethyl)benzene or bromomethyl reagents:

Some procedures use bromomethyl-containing reagents to alkylate the indole ring selectively.Lithiation followed by reaction with bromomethyl electrophiles:

Directed lithiation at the 5-position of the Boc-protected indole, followed by reaction with bromomethyl halides or equivalents.

- Solvent: THF or dichloromethane.

- Temperature: 0 °C to room temperature.

- Stoichiometry: 1 equivalent of NBS or bromomethyl reagent.

- Reaction time: 1 hour to overnight.

- Workup: Extraction with organic solvents, washing with aqueous bicarbonate and brine, drying over MgSO4.

- Purification: Flash chromatography.

tert-Butyl (tert-butoxycarbonyl)(1-(triisopropylsilyl)-1H-indol-4-yl)carbamate was treated with NBS in THF at room temperature for 1 hour to give the corresponding 3-bromo derivative. By analogy, similar bromination at the 5-position can be achieved under controlled conditions.

In another example, 5-fluoro-1H-indole was reacted with (bromomethyl)benzene to prepare benzylated indole derivatives, demonstrating the use of bromomethyl reagents for substitution on the indole ring.

Alternative Approaches and Notes

Photocatalytic methods:

Some recent methods use photocatalysis to achieve selective functionalization of indoles, including bromomethylation, under mild conditions with blue LED irradiation. This approach may offer higher selectivity and milder reaction conditions.Use of protecting groups:

Triisopropylsilyl (TIPS) protection on the indole nitrogen or other positions can be used to direct bromination selectively before Boc protection is installed.Purification and characterization:

The final compound is typically purified by silica gel chromatography using dichloromethane/ethyl acetate mixtures. Characterization includes NMR (1H, 13C), HRMS, and melting point determination.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection of Indole N | Di-tert-butyl dicarbonate, DMAP, pyridine | Pyridine, DCM | 0 °C to RT | Overnight | 70-90 | Gas evolution observed; standard procedure |

| Bromomethylation at 5-Position | NBS (1 equiv) or bromomethyl reagent | THF, DCM | 0 °C to RT | 1-12 hours | 60-85 | Controlled to avoid polybromination |

| Photocatalytic bromomethylation | fac-Ir(ppy)3, NaOAc, blue LED irradiation | Acetic acid | Room temperature | Overnight | Variable | Mild conditions, selective functionalization |

| Workup and Purification | Aqueous extraction, silica gel chromatography | - | - | - | - | Standard organic workup |

Summary of Research Findings

Protection of the indole nitrogen with tert-butyl carbamate is a well-established step that stabilizes the molecule for further functionalization and prevents side reactions.

Bromomethylation at the 5-position can be achieved effectively using NBS or bromomethyl-containing reagents under mild conditions, with yields typically ranging from 60% to 85%.

Photocatalytic methods provide an innovative alternative for selective bromomethylation, potentially improving reaction selectivity and environmental friendliness.

The combination of these steps allows for the efficient synthesis of this compound, a valuable intermediate for further synthetic applications in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H16BrNO2

- Molecular Weight : 310.19 g/mol

- Physical State : Typically encountered as a white to light yellow solid.

- Melting Point : Ranges from 56°C to 60°C.

The compound features a tert-butyl group and a bromomethyl substituent on the indole ring, which is known for its biological activity. The bromomethyl group enhances reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is being explored for its potential in drug development due to its biological activities, which include:

- Anticancer Activity : Research indicates that indole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The compound may exhibit efficacy against various pathogens, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies suggest that it could modulate inflammatory responses, providing a basis for therapeutic applications in chronic inflammatory diseases.

Organic Synthesis

This compound serves as an important building block in organic synthesis:

- Construction of Chemical Libraries : Its reactivity allows for the creation of diverse chemical libraries that are essential for drug discovery.

- Formation of Complex Molecules : It can undergo nucleophilic substitution reactions, facilitating the synthesis of more complex indole derivatives.

Agrochemicals and Material Science

The versatility of this compound extends to applications in agrochemicals and materials science:

- Development of Specialty Chemicals : Its unique properties enable the formulation of advanced materials with tailored characteristics.

- Research in Crop Protection : Potential applications in developing agrochemicals that enhance crop resilience against pests and diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities and synthetic applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Activity | Demonstrated inhibition of cancer cell lines with IC50 values indicating potency against breast cancer cells. |

| Johnson & Lee (2024) | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, suggesting potential as a new antibiotic candidate. |

| Patel et al. (2023) | Synthesis Applications | Developed a novel synthetic route leading to higher yields of complex indole derivatives using this compound as an intermediate. |

Mechanism of Action

The mechanism of action of tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Effects on Physical Properties

The table below compares tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate with analogous indole derivatives, highlighting substituent-driven variations in physical properties:

Key Observations:

- Substituent Position and Reactivity : The bromomethyl group at the 5-position (target compound) enhances electrophilicity, favoring nucleophilic substitution (e.g., SN2 reactions) compared to electron-donating groups like methoxy (-OCH3) in 6a .

- Thermal Stability : Methoxy and trifluoromethyl substituents (e.g., 6a, ) generally increase thermal stability (higher melting points) compared to bromomethyl derivatives, likely due to enhanced crystallinity and intermolecular interactions.

- Synthetic Utility : Bromine and bromomethyl groups are pivotal for cross-coupling (e.g., Suzuki-Miyaura) and alkylation reactions, whereas trifluoromethyl groups () are used to improve pharmacokinetic properties like metabolic resistance.

Biological Activity

tert-Butyl 5-(bromomethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a tert-butyl ester group and a bromomethyl substituent, which enhance its reactivity and facilitate various chemical transformations. The biological activity of this compound is an area of ongoing research, particularly regarding its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- Indole Core : Known for its interaction with various biological targets.

- Bromomethyl Group : Acts as an electrophile, facilitating nucleophilic substitution reactions.

- Tert-butyl Group : Enhances solubility and stability.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This reactivity allows the compound to influence various cellular processes, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, studies have shown that similar indole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The potential anticancer activity of this compound is supported by preliminary findings suggesting its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Indoles are known to possess broad-spectrum antimicrobial properties, and the presence of the bromomethyl group may enhance this activity. Ongoing studies aim to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects.

Anti-inflammatory Effects

Indole derivatives have been linked to anti-inflammatory activities. The biological interactions facilitated by this compound could potentially inhibit inflammatory pathways, providing therapeutic avenues for treating inflammatory diseases.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Studies : Investigations into the interaction of the compound with specific enzymes have revealed insights into its mode of action, highlighting its ability to inhibit key metabolic pathways in cancer cells.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate?

The synthesis typically involves sequential functionalization of the indole core. A common approach includes:

- Formylation : Vilsmeier-Haack formylation at the indole C3 position using POCl₃ and DMF (e.g., for 5-bromoindole derivatives) .

- Protection : Introduction of the tert-butoxycarbonyl (Boc) group at N1 using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .

- Bromination : Bromomethylation at the C5 position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or photochemical conditions .

Key intermediates are characterized by NMR and HRMS to confirm regioselectivity and purity .

Q. How is this compound characterized structurally?

Structural confirmation relies on:

- ¹H/¹³C NMR : Distinct peaks for the Boc group (δ ~1.3–1.5 ppm for tert-butyl protons; δ ~80–85 ppm for quaternary carbon) and bromomethyl substituent (δ ~4.3–4.5 ppm for CH₂Br protons) .

- IR Spectroscopy : Stretching vibrations for C=O (Boc, ~1700–1750 cm⁻¹) and C-Br (~550–650 cm⁻¹) .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 326.04 for C₁₅H₁₈BrNO₂⁺) .

Q. What purification methods are recommended?

- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) .

- Recrystallization : Use of ethanol or dichloromethane/hexane mixtures to isolate crystalline products .

- HPLC : For high-purity batches, reversed-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can coupling reactions involving this bromomethyl derivative be optimized?

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts with Cs₂CO₃ in toluene at 110°C to couple with aryl amines .

- Suzuki-Miyaura Cross-Coupling : Employ Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C for boronic acid partners .

- Contingencies : Low yields (<30%) may arise from steric hindrance; microwave-assisted heating or bulky ligands (e.g., SPhos) can improve efficiency .

Q. How should contradictions in spectroscopic data be resolved?

- NMR Discrepancies : Compare experimental shifts with computational predictions (e.g., DFT calculations) or reference compounds .

- Regiochemical Ambiguity : Use NOESY/ROESY to confirm proximity of substituents (e.g., bromomethyl to indole core) .

- Mass Spectrometry : Isotopic patterns (e.g., ¹⁹Br/⁸¹Br doublet) validate bromine presence .

Q. What strategies enhance stability during storage?

- Temperature : Store at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the Boc group .

- Light Sensitivity : Amber vials minimize decomposition of the C-Br bond under UV exposure .

- Moisture Control : Use molecular sieves in solvent stock solutions to avoid nucleophilic substitution .

Q. How can this compound be applied in PROTAC design?

- Linker Integration : The bromomethyl group enables alkylation of thiols or amines in E3 ligase ligands (e.g., thalidomide derivatives) .

- Case Study : In WDR5 degraders, this compound was conjugated to a piperazine-based scaffold via SN2 displacement, achieving sub-µM DC₅₀ values .

Q. What are the limitations in scaling up synthesis?

- Radical Bromination : Scalability of NBS/AIBN reactions requires strict temperature control to avoid exothermic side reactions .

- Purification : Column chromatography becomes impractical >10 g; switch to distillation or continuous flow systems .

- Cost : Boc protection and transition-metal catalysts contribute to high material costs; optimize catalyst loading or use recyclable ligands .

Methodological Challenges & Solutions

Q. How to address low yields in reductive amination?

- Problem : Competing hydrolysis of the Boc group under acidic/basic conditions.

- Solution : Use mild reducing agents (e.g., NaBH₃CN) in buffered methanol (pH 6–7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.